1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC16348825
Molecular Formula: C12H14N4O4S2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N4O4S2 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-6-oxo-N-(1,3-thiazol-2-yl)-4,5-dihydropyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C12H14N4O4S2/c17-10-2-1-9(11(18)14-12-13-4-5-21-12)15-16(10)8-3-6-22(19,20)7-8/h4-5,8H,1-3,6-7H2,(H,13,14,18) |
| Standard InChI Key | GBUXFVQDEJSZLR-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=NC=CS3 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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Tetrahydrothiophene 1,1-dioxide: A five-membered sulfone ring contributing to enhanced polarity and hydrogen-bonding capacity.
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Tetrahydropyridazine-6-one: A partially saturated diazine ring with a ketone group at position 6, enabling keto-enol tautomerism.
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Thiazole-2-yl carboxamide: A bicyclic aromatic system with a sulfur-nitrogen framework, common in bioactive molecules .
The molecular formula is C₁₂H₁₄N₄O₄S₂, with a molecular weight of 342.4 g/mol. Key spectral identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(1,1-Dioxothiolan-3-yl)-6-oxo-N-(1,3-thiazol-2-yl)-4,5-dihydropyridazine-3-carboxamide |
| Canonical SMILES | C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=NC=CS3 |
| InChI Key | GBUXFVQDEJSZLR-UHFFFAOYSA-N |
| PubChem CID | 42906648 |
The sulfone group in the tetrahydrothiophene ring enhances electrophilicity, while the thiazole moiety provides π-stacking capabilities critical for receptor interactions .
Synthesis and Reaction Optimization
Multi-Step Synthetic Routes
The synthesis involves sequential cyclization and coupling reactions:
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Formation of Tetrahydropyridazine Core:
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Sulfonation of Tetrahydrothiophene:
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Oxidation of tetrahydrothiophene using H₂O₂ or peracids introduces the 1,1-dioxide group.
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Amide Coupling:
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Carbodiimide-mediated coupling between the tetrahydropyridazine carboxylic acid and 2-aminothiazole finalizes the structure.
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Table 1: Optimization Parameters for Critical Steps
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Acetone, reflux, 12 h | 72–85 |
| Sulfonation | H₂O₂ (30%), 60°C, 6 h | 89 |
| Amide Formation | EDC/HOBt, DMF, rt, 24 h | 68 |
Challenges include steric hindrance during amide bond formation and side reactions during sulfonation, necessitating precise stoichiometric control.
Chemical Reactivity and Functional Group Interactions
Electrophilic and Nucleophilic Sites
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Sulfone Group: Participates in nucleophilic substitutions (e.g., with amines or thiols).
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Pyridazine Ketone: Undergoes condensation with hydrazines to form hydrazones .
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Thiazole Nitrogen: Coordinates with metal ions, enabling catalytic applications .
Stability Profile:
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pH Sensitivity: Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the carboxamide bond.
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Thermal Stability: Stable up to 200°C, with decomposition observed at higher temperatures.
| Target Pathway | Potential IC₅₀ (µM) | Likelihood |
|---|---|---|
| DHFR Inhibition | 0.5–2.0 | High |
| Cyclooxygenase-2 (COX-2) | 5.0–10.0 | Moderate |
| Kinase Inhibition | >20.0 | Low |
Comparative Analysis with Structural Analogs
Key Differentiators
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Versus EVT-11264592: The absence of an indole moiety reduces π-stacking potential but improves solubility (logP = 1.2 vs. 2.4).
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Versus VC16348825: The tetrahydropyridazine core enhances conformational flexibility compared to rigid pyridine derivatives.
Table 3: Physicochemical Comparison
| Property | Target Compound | EVT-11264592 | VC16348825 |
|---|---|---|---|
| Molecular Weight | 342.4 | 374.4 | 342.4 |
| logP | 1.2 | 2.4 | 1.5 |
| Hydrogen Bond Donors | 3 | 4 | 3 |
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